molecular formula C13H11ClN2O B13862260 1-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile

1-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile

Cat. No.: B13862260
M. Wt: 246.69 g/mol
InChI Key: MWFIGHZTUUPCKR-UHFFFAOYSA-N
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Description

N-(4-Chlorobutyryl)-5-cyanoindole is an organic compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobutyryl)-5-cyanoindole typically involves the reaction of 5-cyanoindole with 4-chlorobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial production, the synthesis of N-(4-Chlorobutyryl)-5-cyanoindole can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature and mixing. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobutyryl)-5-cyanoindole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-chlorobutyryl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include N-(4-aminobutyryl)-5-cyanoindole and N-(4-mercaptobutyryl)-5-cyanoindole.

    Oxidation Reactions: Products include oxidized indole derivatives.

    Reduction Reactions: Products include N-(4-chlorobutyryl)-5-aminoindole.

Scientific Research Applications

N-(4-Chlorobutyryl)-5-cyanoindole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study the binding interactions of indole derivatives with biological macromolecules.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-Chlorobutyryl)-5-cyanoindole depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the indole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobutyryl)-5-bromoindole
  • N-(4-Chlorobutyryl)-5-methoxyindole
  • N-(4-Chlorobutyryl)-5-nitroindole

Uniqueness

N-(4-Chlorobutyryl)-5-cyanoindole is unique due to the presence of both the cyano and 4-chlorobutyryl groups. The cyano group enhances its ability to participate in hydrogen bonding and electrostatic interactions, while the 4-chlorobutyryl group provides a site for further functionalization through substitution reactions. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

1-(4-chlorobutanoyl)indole-5-carbonitrile

InChI

InChI=1S/C13H11ClN2O/c14-6-1-2-13(17)16-7-5-11-8-10(9-15)3-4-12(11)16/h3-5,7-8H,1-2,6H2

InChI Key

MWFIGHZTUUPCKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C(=O)CCCCl)C=C1C#N

Origin of Product

United States

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